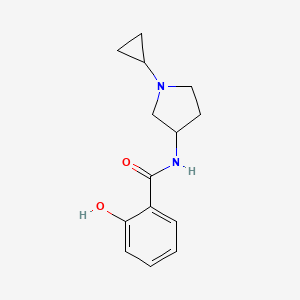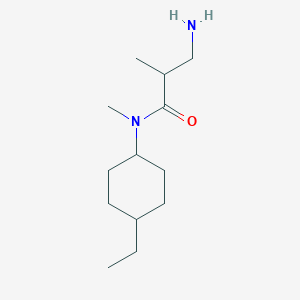![molecular formula C10H14N4O B7589496 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine, commonly known as MPO, is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields. MPO is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
作用機序
The mechanism of action of MPO involves its ability to bind to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By binding to this receptor, MPO can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
MPO has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the promotion of cell survival. In addition, MPO has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of MPO is its unique mechanism of action, which makes it a valuable tool for studying the function of the sigma-1 receptor. In addition, MPO is relatively easy to synthesize and can be produced in high yields and purity. However, there are also limitations to the use of MPO in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are several future directions for research involving MPO. One area of interest is the development of MPO-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of MPO's effects on other cellular processes and its potential applications in other fields such as cancer research. Further research is also needed to fully understand the mechanism of action of MPO and its potential side effects.
In conclusion, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine, or MPO, is a promising small molecule that has potential applications in various fields. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for scientific research. However, further research is needed to fully understand its effects and potential applications.
合成法
The synthesis of MPO involves a multi-step process that begins with the reaction of 2-methylpyrazole with formaldehyde to produce 2-methyl-3-formylpyrazole. This intermediate is then reacted with 5-methyl-1,2-oxazole to produce the final product, MPO. The synthesis of MPO has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
MPO has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, MPO has been shown to have potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, MPO has been used as a tool to study the function of certain receptors in the brain. In biochemistry, MPO has been used to study the interactions between proteins and small molecules.
特性
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-8-5-9(13-15-8)6-11-7-10-3-4-12-14(10)2/h3-5,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXRFLOZBMJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)





![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)

![6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)
